Tarasaponin II

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

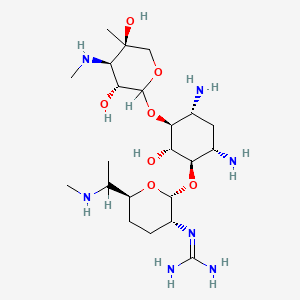

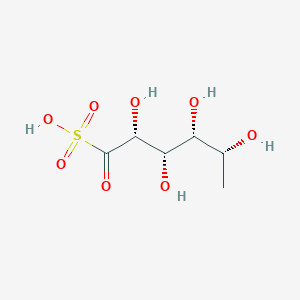

Tarasaponin II is a triterpene saponin. Saponins are bitter-tasting, usually toxic plant-derived organic chemicals that have a foamy quality when agitated in water . They are widely distributed but found particularly in soapwort (genus Saponaria), a flowering plant, the soapbark tree (Quillaja saponaria), and soybeans (Glycine max L.) .

Synthesis Analysis

The synthesis of saponins and the genes involved in its biosynthesis can be identified by transcriptome profiling . Using high-throughput sequencing technologies, the steroid or triterpenoid saponin biosynthesis related genes have been discovered which can help boost the molecular research in this biosynthetic pathway .Molecular Structure Analysis

Saponins are classified mainly into steroid and triterpenoid glycosides based on the structure of the hydrophobic aglycone unit . The sapogenin of triterpenoid saponins is a triterpenoid derivative composed of 30 carbon atoms and a basic skeleton of six isoprene units .Aplicaciones Científicas De Investigación

1. Tarasaponin II in Traditional Medicine

Tarasaponin II, identified as a component in various plants, has been traditionally used in medicine. For instance, tarasaponins, including Tarasaponin II, are found in the root bark of Aralia elata and are characterized by their unique chemical structures. These compounds have been traditionally used in folk medicine for various purposes, such as treating neurasthenia, rheumatism, diabetes, hepatitis virus, and stomach spasms in countries like China, Japan, and Russia (Wang et al., 2003).

2. Tarasaponin II in Anti-Inflammatory Research

Research on Araliasaponin II, which is closely related to Tarasaponin II, shows anti-inflammatory properties. A study revealed that Araliasaponin II inhibits the production of nitric oxide and prostaglandin E2, and reduces the expression of inflammatory markers in murine macrophages. This suggests that compounds like Tarasaponin II may have potential anti-inflammatory applications (Seo et al., 2017).

3. Environmental Applications

Interestingly, the core of Artocarpus odoratissimus (Tarap), which may contain compounds similar to Tarasaponin II, has shown potential in environmental applications. It has been used for the biosorption of cadmium(II) and copper(II) ions from aqueous solutions, indicating a possible role for Tarasaponin II or similar compounds in environmental remediation (Lim et al., 2012).

Direcciones Futuras

Saponins, including Tarasaponin II, are gaining attention in cancer chemotherapy . Despite the extensive research and significant anticancer effects of saponins, there are currently no known FDA-approved saponin-based anticancer drugs . Future research is likely to focus on overcoming limitations such as toxicity and drug-likeness properties .

Propiedades

Número CAS |

155836-04-7 |

|---|---|

Nombre del producto |

Tarasaponin II |

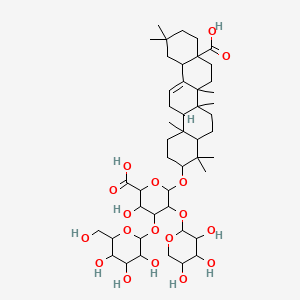

Fórmula molecular |

C47H74O18 |

Peso molecular |

927.1 g/mol |

Nombre IUPAC |

6-[(8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-36(65-38-31(53)28(50)23(49)20-60-38)34(33(55)35(64-40)37(56)57)63-39-32(54)30(52)29(51)24(19-48)61-39/h8,22-36,38-40,48-55H,9-20H2,1-7H3,(H,56,57)(H,58,59) |

Clave InChI |

DPXMETKXNWBGRI-UHFFFAOYSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |

SMILES canónico |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |

melting_point |

227-230°C |

Otros números CAS |

121521-92-4 |

Descripción física |

Solid |

Sinónimos |

elatoside A oleanolic acid 3-O-((xylopyranosyl(1-2))(galactopyranosyl(1-3)))glucopyranosiduronic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-1-[[2-Methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine](/img/structure/B1207464.png)